2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric acid
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Overview
Description
2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric acid is an organic compound that features a furan ring, a carbonyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric acid typically involves the reaction of 2-methyl-furan-3-carboxylic acid with appropriate amines and thiol-containing compounds. One common method involves heating 2-methyl-furan-3-carboxylic acid hydrazide with an isothiocyanate at 80°C for 12 hours . The product is then washed with diethyl ether and hot water, followed by crystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various furan derivatives, alcohols, and substituted thiol compounds.
Scientific Research Applications
2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials derived from furan compounds.
Mechanism of Action
The mechanism of action of 2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric acid involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the carbonyl and methylsulfanyl groups can form hydrogen bonds and covalent bonds with nucleophilic sites on enzymes. These interactions can modulate enzyme activity and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: A simpler furan derivative used in organic synthesis.
5-Hydroxy-methylfurfural: A furan compound derived from biomass with applications in green chemistry.
2,5-Furandicarboxylic acid: A furan derivative used in the production of biodegradable plastics.
Uniqueness
2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric acid is unique due to the presence of both a furan ring and a methylsulfanyl group, which confer distinct chemical reactivity and potential bioactivity. This combination of functional groups is not commonly found in other furan derivatives, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(2-methylfuran-3-carbonyl)amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-7-8(3-5-16-7)10(13)12-9(11(14)15)4-6-17-2/h3,5,9H,4,6H2,1-2H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADBFWQERATVIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC(CCSC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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